BENGHE Foundational & Exploratory

Check Availability & Pricing

HPG1860: A Potent and Selective Farnesoid X
Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HPG1860 is a novel, non-bile acid, potent, and selective full agonist of the farnesoid X receptor
(FXR), a ligand-activated nuclear receptor with a pivotal role in regulating bile acid, lipid, and
glucose metabolism.[1][2][3][4][5] Preclinical and clinical studies have demonstrated
HPG1860's potential as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and other
cholestatic liver diseases.[1][6] This technical guide provides a comprehensive overview of
HPG1860's FXR agonist activity, including its in vitro potency, in vivo efficacy, and the
experimental methodologies used for its characterization. The document is intended to serve
as a resource for researchers, scientists, and drug development professionals interested in the
pharmacology of HPG1860 and the broader field of FXR agonism.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR), also known as the bile acid receptor, is a nuclear receptor
highly expressed in the liver, intestine, kidneys, and adrenal glands. As a key regulator of bile
acid homeostasis, FXR activation by endogenous bile acids or synthetic agonists initiates a
signaling cascade that controls the expression of numerous genes involved in various
metabolic processes.[5][7][8] FXR forms a heterodimer with the retinoid X receptor (RXR), and
this complex binds to specific DNA sequences known as FXR response elements (FXRES) in
the promoter regions of its target genes, thereby modulating their transcription.[2]
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The activation of FXR leads to the induction of the small heterodimer partner (SHP), which in
turn represses the expression of cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting
enzyme in bile acid synthesis.[8] Furthermore, FXR activation stimulates the expression of the
bile salt export pump (BSEP), facilitating the efflux of bile acids from hepatocytes. In the
intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; FGF15
in rodents), which signals to the liver to suppress bile acid synthesis.[2][8] Through these
mechanisms, FXR plays a crucial role in preventing the accumulation of cytotoxic levels of bile
acids and maintaining metabolic homeostasis.

Given its central role in metabolism and its protective effects in the liver, FXR has emerged as
a promising therapeutic target for a range of metabolic and cholestatic liver diseases, including
non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing
cholangitis (PSC).

HPG1860: In Vitro Agonist Activity

HPG1860 has been characterized as a potent and selective full agonist of FXR. In vitro studies
have quantified its agonist activity, demonstrating its high affinity and efficacy for the receptor.

Quantitative Data

Parameter Value Assay Reference

EC50 0.005 uM FXR TR-FRET Assay  [6]

Table 1: In Vitro Agonist Activity of HPG1860

Experimental Protocol: FXR TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common
method to assess the binding of a ligand to a nuclear receptor and the subsequent recruitment
of coactivators.

Objective: To determine the in vitro potency (EC50) of HPG1860 as an FXR agonist.

Principle: This homogeneous assay measures the interaction between the FXR ligand-binding
domain (LBD) and a coactivator peptide. The FXR-LBD is typically tagged with a donor
fluorophore (e.g., Terbium cryptate), and the coactivator peptide (e.g., a fragment of SRC-1) is
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tagged with an acceptor fluorophore (e.g., d2). Upon agonist binding to FXR, a conformational
change occurs, promoting the recruitment of the coactivator peptide. This brings the donor and
acceptor fluorophores into close proximity, allowing for FRET to occur. The resulting FRET
signal is proportional to the extent of agonist binding and coactivator recruitment.

Materials:

GST-tagged human FXR-LBD

» Biotinylated SRC-1 coactivator peptide

e Terbium cryptate-labeled anti-GST antibody (donor)
o Streptavidin-d2 (acceptor)

o HPG1860 (test compound)

e Assay buffer (e.g., PBS with 0.1% BSA)

o 384-well low-volume microplates

Procedure:

Prepare a serial dilution of HPG1860 in assay buffer.

e In a 384-well plate, add the GST-tagged FXR-LBD, biotinylated SRC-1 peptide, and the
various concentrations of HPG1860.

e Add the Terbium cryptate-labeled anti-GST antibody and Streptavidin-d2 to the wells.

¢ Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the
binding reaction to reach equilibrium.

» Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence
emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

o Calculate the TR-FRET ratio (acceptor signal / donor signal) for each well.
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e Plot the TR-FRET ratio against the logarithm of the HPG1860 concentration and fit the data
to a sigmoidal dose-response curve to determine the EC50 value.

HPG1860: In Vivo Efficacy in NASH Models

The therapeutic potential of HPG1860 has been evaluated in preclinical models of non-
alcoholic steatohepatitis (NASH). These studies have demonstrated its ability to improve key
pathological features of the disease.

Quantitative Data

Animal Model Treatment Dosage Key Findings Reference

Substantial
decrease in ALT
and AST levels.
Statistically
significant

improvement in

NAFLD Activity
Score (NAS).
High-fat diet and Dose-dependent
CCl4-induced 1, 3,and 10 reduction in
HPG1860 o [6]
NASH mouse mg/kg steatosis, with
model complete

clearance at 10
mg/kg.
Alleviation of
liver
inflammation and
modest
amelioration of

fibrosis.

Table 2: In Vivo Efficacy of HPG1860 in a NASH Mouse Model
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Experimental Protocol: High-Fat Diet and CCl4-Induced
NASH Mouse Model

This model is designed to recapitulate the key histological features of human NASH, including

steatosis, inflammation, and fibrosis.
Objective: To evaluate the in vivo efficacy of HPG1860 in a rodent model of NASH.
Animals: Male C57BL/6J mice, 8-10 weeks old.

Materials:

High-fat diet (HFD; e.g., 60% kcal from fat)

Carbon tetrachloride (CCl4), diluted in corn oil

HPG1860, formulated for oral gavage

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

e Induction of NASH:

o Acclimatize mice for one week with standard chow and water ad libitum.
o Feed the mice an HFD for a period of 6-8 weeks to induce steatosis.

o Concurrently, administer intraperitoneal injections of CCl4 (e.g., 0.2 mL/kg) twice a week
to induce inflammation and fibrosis.

e Treatment:

o After the induction period, randomize the mice into treatment groups (vehicle control and
different doses of HPG1860).

o Administer HPG1860 or vehicle daily via oral gavage for a specified duration (e.g., 4-8
weeks).
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e Endpoint Analysis:

o At the end of the treatment period, collect blood samples for measurement of serum ALT
and AST levels.

o Euthanize the mice and harvest the livers.

o Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E
staining for NAS evaluation and Sirius Red staining for fibrosis assessment).

o Snap-freeze another portion of the liver in liquid nitrogen for gene expression analysis
(e.g., gPCR for FXR target genes).

HPG1860 and FXR Target Gene Regulation

The mechanism of action of HPG1860 involves the activation of FXR and the subsequent
regulation of its downstream target genes.

Experimental Protocol: Quantitative Real-Time PCR
(gPCR) for FXR Target Gene Expression

gPCR is a sensitive and quantitative method to measure changes in gene expression in
response to a pharmacological intervention.

Objective: To determine the effect of HPG1860 on the expression of FXR target genes in liver
tissue.

Principle: This technique involves reverse transcribing messenger RNA (mRNA) into
complementary DNA (cDNA), followed by the amplification of specific cDNA targets using a
real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye
(e.g., SYBR Green) that intercalates with double-stranded DNA. The cycle at which the
fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount
of target mMRNA.

Materials:

e Frozen liver tissue samples
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e RNA extraction kit
e Reverse transcription kit
e SYBR Green qPCR master mix

o Primers specific for FXR target genes (e.g., SHP, BSEP, FGF15) and a housekeeping gene
(e.g., GAPDH)

e Real-time PCR instrument
Procedure:

¢ RNA Extraction: Extract total RNA from the frozen liver tissue samples using a commercial
RNA extraction kit according to the manufacturer's instructions.

e Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse
transcription Kit.

e qPCR:

o Prepare a reaction mixture containing the cDNA template, SYBR Green master mix, and
forward and reverse primers for the target and housekeeping genes.

o Perform the gPCR reaction in a real-time PCR instrument using a standard thermal cycling
protocol (e.qg., initial denaturation, followed by 40 cycles of denaturation, annealing, and
extension).

e Data Analysis:

[¢]

Determine the Ct values for each gene in each sample.

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene
(ACYH).

o

o

Calculate the relative change in gene expression between the HPG1860-treated and
vehicle-treated groups using the AACt method.
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Visualizing the Core Mechanisms
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Caption: FXR Signaling Pathway Activated by HPG1860.

Experimental Workflow for FXR Agonist Evaluation
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Caption: Experimental Workflow for Evaluating an FXR Agonist.
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Conclusion

HPG1860 is a potent, selective, non-bile acid full FXR agonist with demonstrated efficacy in
preclinical models of NASH. Its ability to robustly activate FXR and modulate the expression of
key target genes underscores its therapeutic potential for metabolic and cholestatic liver
diseases. The data and experimental protocols summarized in this technical guide provide a
valuable resource for the scientific community engaged in the research and development of
novel FXR-targeted therapies. Further clinical investigation is underway to fully elucidate the
safety and efficacy of HPG1860 in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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